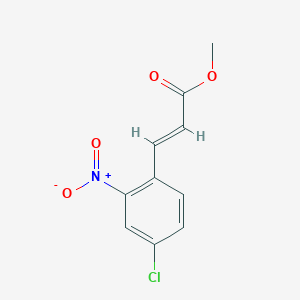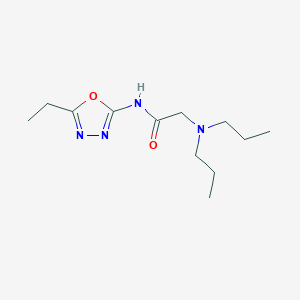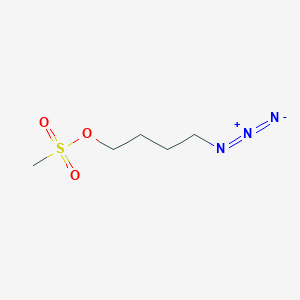
2-Hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, commonly known as RTI-121, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential applications in the treatment of various neurological disorders.
Mecanismo De Acción
RTI-121 exerts its effects by selectively inhibiting the reuptake of dopamine, a neurotransmitter that plays a critical role in the regulation of movement, motivation, and reward. By blocking the reuptake of dopamine, RTI-121 increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
RTI-121 has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, enhanced cognitive function, and reduced drug-seeking behavior. Additionally, it has been shown to increase the release of dopamine in the nucleus accumbens, a brain region that plays a critical role in reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
RTI-121 has several advantages for lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, it also has some limitations, including its potential for abuse and the need for careful handling due to its toxic properties.
Direcciones Futuras
There are several potential future directions for the study of RTI-121. These include further investigation of its potential applications in the treatment of neurological disorders, such as Parkinson's disease, ADHD, and drug addiction. Additionally, there is a need for further research into its mechanism of action and the biochemical and physiological effects that it produces. Finally, there is a need for the development of new and improved dopamine reuptake inhibitors that have fewer limitations and greater potential for clinical use.
Métodos De Síntesis
RTI-121 can be synthesized using a multi-step procedure that involves the condensation of 4-iodobenzaldehyde with 4-phenylpiperidine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 2-bromo-1-chloropropane in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
RTI-121 has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to improve motor function in Parkinson's disease animal models and reduce hyperactivity in ADHD animal models. Additionally, it has been shown to reduce cocaine self-administration in rats, suggesting its potential as a treatment for drug addiction.
Propiedades
Número CAS |
142472-57-9 |
|---|---|
Nombre del producto |
2-Hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane |
Fórmula molecular |
C20H24INO |
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
1-(4-iodophenyl)-3-(4-phenylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H24INO/c21-19-8-6-16(7-9-19)14-20(23)15-22-12-10-18(11-13-22)17-4-2-1-3-5-17/h1-9,18,20,23H,10-15H2 |
Clave InChI |
IQKJPYWYZLQJGX-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(CC3=CC=C(C=C3)I)O |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)CC(CC3=CC=C(C=C3)I)O |
Sinónimos |
2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane hydrochloride, (+-) 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, (+)-125I-labeled 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, (+-)-125I-labeled 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, (-)-125I-labeled 4-HIPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



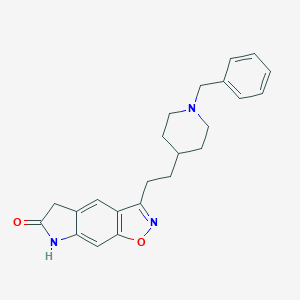

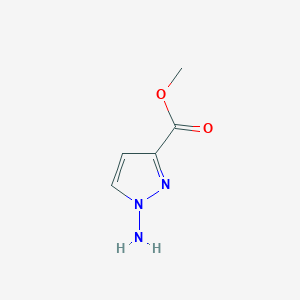

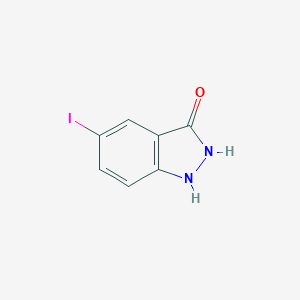

![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)

